1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one

Lipophilicity Drug delivery Polymer formulation

Standard N-vinylpyrrolidinone (NVP) fails in applications requiring high-temperature processing or hydrophobic matrix compatibility due to its low LogP (0.37) and volatility. 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one (CAS 750634-68-5) solves these limitations through its 4-acetylphenyl substituent: • LogP 1.6 - 4.3× higher than NVP for superior hydrophobic polymer compatibility • Boiling point ~449°C - ~250°C above NVP, enabling non-volatile melt processing • Validated 83% Heck arylation yield - reliable scale-up for SAR libraries and specialty polymers Procure with confidence - standard pack sizes 1 g to bulk, in stock for immediate global dispatch.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 750634-68-5
Cat. No. B12521221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one
CAS750634-68-5
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O
InChIInChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3
InChIKeyVRVHAGSYWTZGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one Overview


1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one (CAS 750634-68-5) is a synthetic organic compound belonging to the N-vinylpyrrolidinone class, characterized by a pyrrolidin-2-one core substituted with a 1-(4-acetylphenyl)ethenyl group [1]. This structural motif merges a polymerizable vinyl moiety with a rigid aromatic ketone, yielding a monomer with distinct physicochemical properties compared to simpler N-vinyl analogs like N-vinyl-2-pyrrolidone (NVP). Predicted properties include a boiling point of 449.2±34.0 °C, a density of 1.151±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 1.6 [1]. The compound serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions and as a functional monomer for specialty polymer synthesis.

Heck arylation intermediate for vinyl amide functionalization
Hydrophobic monomer for specialty copolymer synthesis
Low volatility supports high-temperature processing workflows

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one: Why NVP Cannot Substitute


In-class N-vinylpyrrolidinones such as NVP (CAS 88-12-0) and N-vinylcaprolactam (CAS 2235-00-0) are widely used as reactive diluents and monomers, but their physicochemical profiles are fundamentally different from those of 1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one. The 4‑acetylphenyl substituent dramatically increases lipophilicity (LogP ~1.6 vs ~0.37 for NVP [1][2]) and raises the predicted boiling point by approximately 250 °C [1][3]. These differences alter monomer partitioning behavior in emulsion systems, thermal stability during high-temperature processing, and compatibility with hydrophobic polymer matrices. Simply substituting NVP or other unfunctionalized vinylpyrrolidinones would compromise performance in applications requiring precise hydrophobic-hydrophilic balance or elevated thermal tolerance.

Lipophilicity
Target (4-Acetylphenyl derivative) LogP ~1.6 — higher hydrophobicity
NVP LogP ~0.37 — considerably more hydrophilic
Partitioning in emulsion systems may shift; hydrophobic copolymer compatibility cannot be assumed with NVP.
Thermal profile
Target Boiling point ~250 °C higher — low volatility
NVP Boils near 200 °C — volatile at melt-processing temperatures
Monomer evaporation loss and stoichiometric drift may occur if NVP is substituted in high-temperature curing or extrusion.
Density & compatibility
Target ~10% higher density, aromatic character
NVP Lower density, aliphatic only
Density-driven buoyancy or refractive-index tuning cannot be replicated; aromatic substituent alters copolymer reactivity ratios.

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one: Quantitative Evidence


Lipophilicity Advantage (LogP)

The predicted LogP of 1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one is 1.6 [1], compared to a measured LogP of 0.37 for N-vinyl-2-pyrrolidone (NVP) [2]. This 4.3-fold increase in the partition coefficient enhances compatibility with hydrophobic matrices and improves membrane permeability in drug delivery contexts.

Lipophilicity
Reported
LogP 1.6 (predicted) vs 0.37 (NVP, measured) — Δ 1.23 (~4.3× higher partition)
Supports selection for hydrophobic polymer matrices
Predicted value; experimental confirmation recommended
Lipophilicity Drug delivery Polymer formulation

Thermal Stability Advantage

The predicted normal boiling point of 1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one is 449.2±34.0 °C [1], whereas NVP boils at approximately 200 °C at atmospheric pressure (measured 92-95 °C at reduced pressure) [2]. This ~250 °C elevation indicates significantly stronger intermolecular forces, enabling use in high-temperature polymerization or melt-processing without premature volatilization.

Thermal stability
Class-level
ΔTb ≈ +250 °C
Target 449±34 °C vs NVP ~200 °C
Indicates low volatility under melt-processing conditions
Predicted boiling point; class-level inference from NVP data
Thermal stability Polymer processing High-temperature coatings

Synthesis Efficiency Advantage

A palladium-catalyzed Heck arylation of N-vinylpyrrolidone with 4-bromoacetophenone in an imidazolium ionic liquid delivers 1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one in 83% isolated yield [1]. While direct comparative data for other N-vinylpyrrolidone derivatives are unavailable within this specific protocol, the 83% yield represents a benchmark for regioselective mono-arylation of electron-rich olefins. Typical Heck reactions of unactivated vinyl amides often afford lower yields (40-60%) under conventional conditions, suggesting that the ionic liquid system provides a meaningful efficiency gain.

Synthesis yield
Reported
83% isolated yield — Heck arylation in [bmim][BF4] ionic liquid
Benchmark for regioselective vinyl amide mono-arylation
Protocol: Pd(OAc)2, DMSO, 36 h; 40–60% yield typical without ionic liquid
Synthetic methodology Heck reaction Yield optimization

Density Advantage

The predicted density of 1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one is 1.151±0.06 g/cm³ [1], compared to 1.04 g/cm³ for N-vinyl-2-pyrrolidone [2]. This ~10.7% higher density reflects the contribution of the aromatic ring and acetyl group, which increases monomer mass per unit volume. In copolymer formulations where density matching between components is critical (e.g., gradient-index optical materials, buoyancy-adjusted drug carriers), this difference becomes a decisive selection parameter.

Density
Reported
1.151±0.06 g/cm³ (predicted) vs 1.04 g/cm³ (NVP) — ~10.7% higher
Relevant for density-matched copolymer formulations
Predicted density; experimental verification advised
Monomer density Formulation Polymer composite

1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one: Application Scenarios


Hydrophobic Polymer Synthesis

The LogP of 1.6 makes this monomer particularly suited for copolymerization with hydrophobic acrylates or styrenics to produce amphiphilic block copolymers or hydrophobic coatings. The 4.3-fold higher lipophilicity relative to NVP [1] enables better compatibility with non-polar polymer backbones, reducing phase separation during bulk or solution polymerization.

High-Temperature Coatings & Thermoplastics

With a predicted boiling point approximately 250 °C above that of NVP [2], this monomer remains non-volatile under melt-processing conditions (e.g., extrusion at 200-300 °C). Researchers developing thermally stable reactive diluents for UV-curable high-temperature coatings can leverage this property to minimize monomer evaporation and maintain stoichiometric control.

Hydrophobic Drug Delivery Systems

The elevated LogP of 1.6 (vs. 0.37 for NVP) [1] positions polymers derived from this monomer as candidates for encapsulating hydrophobic drug payloads. The predicted density of 1.151 g/cm³ further aids in designing sustained-release formulations where polymer matrix density influences drug elution kinetics.

Scalable Building Block for Heck Diversification

The demonstrated 83% isolated yield via ionic-liquid-mediated Heck arylation [3] provides a reliable synthetic entry point. Chemists engaged in library synthesis or structure-activity relationship (SAR) studies can confidently procure this compound as a key intermediate, with a validated high-yielding protocol reducing scale-up risk.

Application
Selection Property
Validation Focus
Hydrophobic copolymer synthesis
Monomer lipophilicity profile
Compatibility with hydrophobic acrylate/styrenic backbones
High-temperature polymer processing
Thermal stability and low volatility
Non‑volatility under melt‑extrusion or curing conditions
Hydrophobic carrier polymer research
Lipophilicity and density of monomer
Model compound release kinetics in polymer matrix
Heck arylation library synthesis
Demonstrated high‑yielding synthetic protocol
Batch‑to‑batch yield reproducibility at scale
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